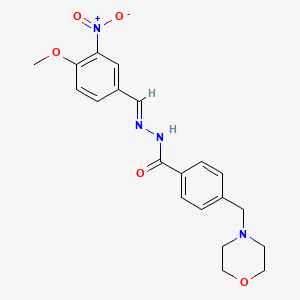

![molecular formula C18H17N3O4 B5537006 4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate is a chemical compound that combines the structural motifs of nitrobenzyl and indole with a carbamate linker. Such compounds are of interest in various fields, including materials science and pharmaceuticals, due to their unique chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-nitrobenzyl carbamates often involves multi-step reactions that can include the formation of chloroformate from 4-nitrobenzyl alcohol, followed by reaction with appropriate amines or phenols and subsequent coupling reactions. For instance, Hay et al. (1999) detailed the synthesis of a series of 4-nitrobenzyl carbamate derivatives through a method involving chloroformate formation and coupling with N,N-dimethylaminoethylamine (Hay et al., 1999).

Molecular Structure Analysis

The molecular structure of nitrobenzyl carbamates, including the specific arrangement of atoms and functional groups, can significantly influence their physical and chemical properties. X-ray diffraction is a common technique used for structural characterization, revealing details such as crystal forms and non-centrosymmetric structures in related compounds (Kato et al., 1997).

Chemical Reactions and Properties

Nitrobenzyl carbamates participate in various chemical reactions, including reductively-initiated fragmentation, which is of interest in the context of bioreductive drugs. The rate of fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups accelerating the process (Hay et al., 1999). Moreover, the reactivity of these compounds can be exploited in the synthesis of nonlinear optical materials and in studies of substituent effects on kinetic processes.

Applications De Recherche Scientifique

Bioreductive Prodrugs Development

4-Nitrobenzyl carbamates are investigated as triggers for bioreductive prodrugs, with a focus on enhancing the efficiency of drug activation in hypoxic conditions. The reductively-initiated fragmentation of these compounds is crucial for releasing toxic agents in targeted therapy. Research by Hay et al. (1999) explores substituent effects on the kinetics of fragmentation, indicating potential for optimizing prodrug design through structural modifications (Hay et al., 1999).

Polymer and Materials Science Applications

The o-nitrobenzyl group, related to the 4-nitrobenzyl structure, is frequently used in the design of photolabile polymers, allowing for controlled degradation or property alteration upon light exposure. This makes them valuable in creating responsive materials for various applications, including biomedical devices and environmentally sensitive systems. Zhao et al. (2012) discuss the broad potential of o-nitrobenzyl derivatives in polymer chemistry, highlighting their role in developing photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).

Fluorescent and Thermoresponsive Polymers

4-Nitrobenzyl derivatives are also utilized in synthesizing fluorescent, thermoresponsive polymers with tunable properties. These materials have applications in smart coatings, sensors, and drug delivery systems. The study by Lessard et al. (2012) on oligo(ethylene glycol) methacrylate copolymers demonstrates how these compounds can contribute to creating materials with specific thermal and optical characteristics (Lessard et al., 2012).

Advanced Organic Synthesis Techniques

The chemical flexibility of 4-nitrobenzyl carbamates enables novel synthetic pathways in organic chemistry. For example, Nishiyama et al. (2004) describe a selenium-catalyzed method for transforming 2-nitrobenzyl alcohols into 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the role of 4-nitrobenzyl derivatives in facilitating complex molecular transformations (Nishiyama et al., 2004).

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKKATUXMVCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)